N-(2-bromo-4-nitrophenyl)acetamide
Overview
Description
N-(2-bromo-4-nitrophenyl)acetamide is an organic compound with the molecular formula C8H7BrN2O3. It is a yellow solid that is primarily used in organic synthesis and the preparation of various chemical libraries, particularly those related to anticancer drug analogs .
Mechanism of Action
Target of Action
N-(2-bromo-4-nitrophenyl)acetamide is a complex organic compound used in various fields of research . .
Biochemical Pathways
It is known that the compound is used in organic synthesis and in the synthesis of libraries of anticancer drug analogs .
Result of Action
It is known that the compound is used in the synthesis of libraries of anticancer drug analogs , suggesting potential cytotoxic effects.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-bromo-4-nitrophenyl)acetamide typically involves the reaction of 2-bromo-4-nitroaniline with acetic anhydride. The reaction is carried out under reflux conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Chemical Reactions Analysis
Types of Reactions
N-(2-bromo-4-nitrophenyl)acetamide undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles.
Reduction: The nitro group can be reduced to an amine group.
Acylation: The acetamide group can participate in acylation reactions.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide.
Reduction: Common reducing agents include hydrogen gas with a palladium catalyst, tin(II) chloride, and iron powder.
Acylation: Acylation reactions typically use acyl chlorides or anhydrides in the presence of a base such as pyridine.
Major Products Formed
Nucleophilic substitution: Products include azides, thiocyanates, and methoxy derivatives.
Reduction: The major product is 2-bromo-4-aminoaniline.
Acylation: Products include various acylated derivatives depending on the acylating agent used.
Scientific Research Applications
N-(2-bromo-4-nitrophenyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.
Biology: Utilized in the synthesis of bioactive compounds for biological studies.
Medicine: Employed in the development of anticancer drug analogs and other pharmaceuticals.
Industry: Used in the production of dyes, pigments, and other industrial chemicals.
Comparison with Similar Compounds
Similar Compounds
N-(2-bromo-4-nitrophenyl)acetamide: Unique due to its specific substitution pattern and functional groups.
N-(2-chloro-4-nitrophenyl)acetamide: Similar but with a chlorine atom instead of bromine.
N-(2-bromo-4-aminophenyl)acetamide: Similar but with an amino group instead of a nitro group.
Uniqueness
This compound is unique due to its combination of a bromine atom and a nitro group, which provides distinct reactivity and potential for diverse chemical transformations .
Properties
IUPAC Name |
N-(2-bromo-4-nitrophenyl)acetamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrN2O3/c1-5(12)10-8-3-2-6(11(13)14)4-7(8)9/h2-4H,1H3,(H,10,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CVRYGNVWNQYYEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=C(C=C(C=C1)[N+](=O)[O-])Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrN2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00462008 | |
Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.06 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
57045-86-0 | |
Record name | N-(2-Bromo-4-nitrophenyl)acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00462008 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.